
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Beschreibung
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 160707-16-4) is a chiral amino alcohol featuring a 3,4-dichlorophenyl group at position 3 and an amino group at position 4 of a butanol backbone. Its stereochemical configuration, particularly the (S)-enantiomer, is critical for biological activity, as highlighted by its synthesis in optically pure forms .
Eigenschaften
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430804 | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152298-51-6, 135936-35-5 | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Conditions and Reagents
The reaction is conducted in liquid ammonia at temperatures between -40°C and -30°C, utilizing sodium amide or tert-sodium butoxide as the base. Polar aprotic solvents such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) may alternatively be employed, though liquid ammonia remains preferred for its efficacy in stabilizing reactive intermediates. The use of sodium chloroacetate ensures efficient nucleophilic attack on the nitrile carbon, forming the cyanoacid backbone.
Isolation and Yield Optimization
Following a 4–5-hour reaction period, the cyanoacid (III) is isolated via aqueous workup using water or water-ether mixtures, achieving yields of 74–78%. Notably, omitting isolation and directly proceeding to the resolution step improves overall efficiency, as crystallization of the intermediate salt circumvents losses during purification.
Enantiomeric Resolution via Chiral Salts
Optical purity is critical for the biological activity of the final amino alcohol. Resolution of the racemic cyanoacid (III) is accomplished using D-(-)-N-methylglucamine, a cost-effective chiral resolving agent derived from D-glucose and methylamine.
Crystallization Dynamics
The levorotatory enantiomer of (III) forms a stable salt with D-(-)-N-methylglucamine in methanol or ethanol, with crystallization temperatures ranging from 0°C to the solvent’s boiling point. A slight excess of the resolving agent (1.05–1.10 equivalents) ensures complete enantiomer separation, yielding the salt at 190% efficiency relative to the levorotatory content in the racemate.
Acid Liberation and Purification
The resolved (-)-3-cyano-3-(3,4-dichlorophenyl)propionic acid (IV) is liberated from its salt using a strong acid (e.g., HCl) and extracted into dichloromethane or 1,1,1-trichloroethane. This step preserves enantiomeric integrity, with >99% enantiomeric excess (ee) reported under optimized conditions.
Enantioconservative Borane Reduction
The final step involves reducing the cyano group of (IV) to a primary amine while retaining stereochemical configuration. Borane complexes, particularly BH3–tetrahydrofuran (THF) or BH3–dimethylsulfide (BMS), are employed for their mild yet selective reducing properties.
Reduction Mechanism and Solvent Selection
The reaction proceeds in ether-based solvents (e.g., THF or dioxane) at room temperature, with borane coordinating to the nitrile group prior to hydride transfer. Excess borane is quenched using acidic aqueous solutions, and the amino alcohol (I) is isolated via sequential acid-base extraction, achieving yields ≥70%.
Stereochemical Outcomes
The enantioconservative nature of the reduction ensures that the (R)-configuration of the cyanoacid (IV) is retained in the final amino alcohol (I), as confirmed by optical rotation comparisons. This stereofidelity is critical for subsequent derivatization into tachykinin antagonists.
Alternative Synthetic Routes
While the cyanoacid pathway dominates industrial production, exploratory methods have been investigated:
Hydrazone Cyclization Approaches
Reactions of keto-acid derivatives with phenylhydrazine or hydrazine hydrate in ethanol or butanol yield pyridazinone intermediates, though these routes lack stereoselectivity and are less efficient for amino alcohol synthesis. For instance, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (3) reacts with phenylhydrazine to form hydrazones, but further reduction to the target amino alcohol remains unexplored.
Process Optimization and Scalability
Solvent and Temperature Effects
Economic and Environmental Considerations
The use of D-(-)-N-methylglucamine, an industrially available reagent, reduces costs compared to custom chiral auxiliaries. Additionally, in-situ cyanoacid resolution avoids energy-intensive isolation steps, aligning with green chemistry principles.
*Yield relative to levorotatory enantiomer in racemate.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amino alcohols, ketones, and secondary amines .
Wissenschaftliche Forschungsanwendungen
Antidepressant Development
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol has been investigated for its potential in synthesizing antidepressant molecules through metal-catalyzed reactions. Recent studies highlight its role as a precursor in the development of various antidepressants, leveraging its unique structure to enhance efficacy and reduce side effects .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making it a candidate for further pharmacological exploration .
Pesticide Development
The biological activity of this compound suggests potential applications in agricultural chemistry. Its structure may lend itself to the development of new pesticides or herbicides aimed at improving crop protection against pests and diseases.
Enzyme Inhibition Studies
This compound has been the subject of studies focused on its interactions with various biological targets, particularly enzyme inhibition. Its ability to form hydrogen bonds through the amino group allows it to modulate enzyme activity effectively, which is crucial for understanding its therapeutic mechanisms .
Case Studies
Wirkmechanismus
The mechanism of action of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Aromatic Ring
- 4-Amino-3-(3,4-difluorophenyl)butan-1-ol: Replacing chlorine with fluorine at the 3,4-positions reduces steric bulk and increases electronegativity. This substitution enhances metabolic stability but may alter receptor binding affinity compared to the dichloro analog .
- 4-Amino-1-(3,4-dichlorophenyl)butan-1-ol: A positional isomer with the dichlorophenyl group at position 1 instead of 3.
Modifications to the Amino Group
- 3-(3,4-Dichlorophenyl)-N-methyl-4-amino-1-butanol: Introducing a methyl group to the amino moiety increases lipophilicity (LogP +0.5–1.0), which may exacerbate solubility challenges but could improve blood-brain barrier penetration .
- 3-(3,4-Dichlorophenyl)-4-(ethoxycarbonylamino)-1-butanol: The ethoxycarbonyl group acts as a prodrug moiety, enhancing solubility through hydrolytic conversion to the active amino form in vivo .
Stereochemical Considerations
The (S)-enantiomer of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol exhibits higher biological activity than the (R)-form or racemic mixtures, underscoring the importance of enantioselective synthesis for therapeutic applications .
Biologische Aktivität
Overview
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, also known as (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, is a chiral organic compound notable for its diverse biological activities. Its structure features a butanol backbone with an amino group and a dichlorophenyl moiety, making it a candidate for various therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C10H13Cl2N
- Molecular Weight : Approximately 232.12 g/mol
- CAS Number : 160707-16-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions through:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with various biological targets.
- Hydrophobic Interactions : The dichlorophenyl group enhances hydrophobic interactions, influencing binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Inhibition Studies : In vitro studies have shown inhibition zones greater than 15 mm against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | >15 |
Escherichia coli | >15 |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Evidence suggests that it can block the cell cycle at the G2/M phase, leading to increased apoptosis markers such as upregulation of Bax and downregulation of Bcl-2 .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 1.76 | Apoptosis induction |
MCF-7 | 5.33 | Cell cycle arrest |
A549 | 2.28 | Pro-apoptotic signaling |
Neurological Effects
Given its structural similarity to neurotransmitters, this compound has been explored for its effects on neurological disorders:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds that exhibit distinct biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | C10H13Cl2N | Enantiomer with potentially different activity |
4-Amino-3-(3,4-dichlorophenyl)butanoic acid | C10H12Cl2N2O2 | Contains a carboxylic acid group |
3,4-Dichlorophenylalanine | C9H9Cl2N | Amino acid derivative with similar properties |
Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in MDPI demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential as an alternative antimicrobial agent .
- Cancer Research : Research published in the Journal of Medicinal Chemistry explored its mechanism in inducing apoptosis in various cancer cell lines, suggesting pathways involving mitochondrial signaling .
Q & A
Q. What are the key synthetic pathways for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, and what reaction conditions are critical for optimizing yield and purity?
Methodological Answer: The synthesis typically involves sequential functional group modifications, including oxidation, reduction, and alkylation. Key steps include:
- Reduction : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions to reduce carbonyl intermediates .
- Acylation/Protection : Acyl chlorides or anhydrides in solvent-based reactions to protect reactive amino groups during synthesis .
- Alkylation : Base-catalyzed reactions with alkyl halides to introduce the 3,4-dichlorophenyl moiety .
Q. Critical Conditions :
- Temperature control : Exothermic reactions (e.g., reductions) require gradual reagent addition.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. How can the structural integrity and purity of this compound be verified using analytical techniques?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Confirm stereochemistry and functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- IR : Detect NH (3300–3500 cm⁻¹) and OH (broad ~3200 cm⁻¹) stretches .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
- TLC : Monitor reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 275.05 Da) .
Q. What are the primary biological or pharmacological applications of this compound in current research?
Methodological Answer:
- Neuromodulation : Investigated as a precursor for GABA analogs due to structural similarity to β-amino alcohols .
- Antimicrobial Activity : In vitro assays against S. aureus (MIC = 32 µg/mL) show potential via membrane disruption .
- Enzyme Inhibition : Competes with substrates for cytochrome P450 enzymes (IC₅₀ = 12 µM) in kinetic studies .
Advanced Research Questions
Q. What methodological strategies are recommended to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Meta-Analysis : Aggregate data from ≥5 independent studies to identify outliers or dose-dependent trends .
- Structural Confirmation : Verify compound stereochemistry via X-ray crystallography, as enantiomers may exhibit divergent activities .
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors (PDB ID: 6HUP). Key interactions include hydrogen bonds with Arg112 and hydrophobic contacts with Phe200 .
- QSAR Modeling : Train models on analogs (e.g., 4-(4-chlorophenyl)butan-2-amine) to predict logP (2.1) and IC₅₀ values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What are the challenges in scaling up synthesis from laboratory to pilot scale, and how can they be addressed?
Methodological Answer:
- Reaction Exotherms : Use jacketed reactors with temperature control (<5°C) during LiAlH₄ reductions to prevent decomposition .
- Continuous Flow Chemistry : Implement microreactors for acylation steps to reduce reaction time (from 12h to 2h) and improve yield (85% → 92%) .
- Waste Management : Optimize solvent recovery (e.g., THF distillation) to meet EPA guidelines for chlorinated byproducts .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.